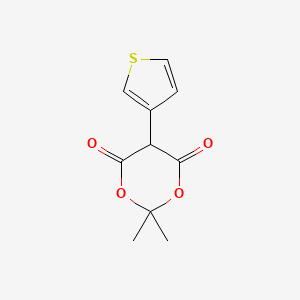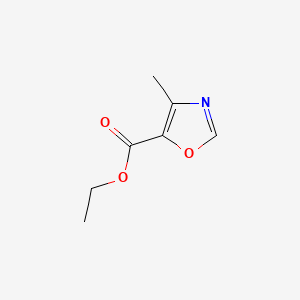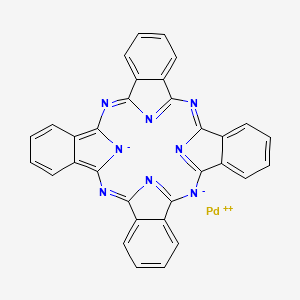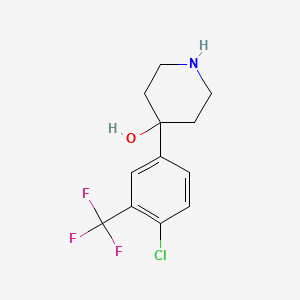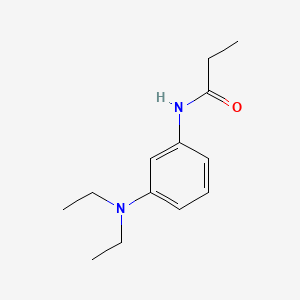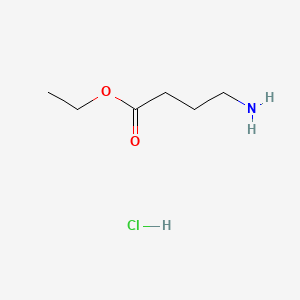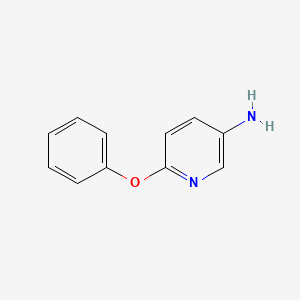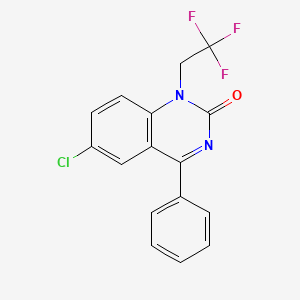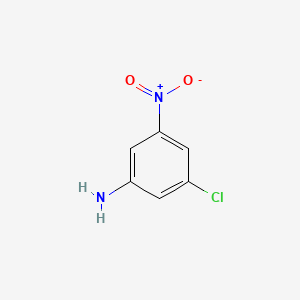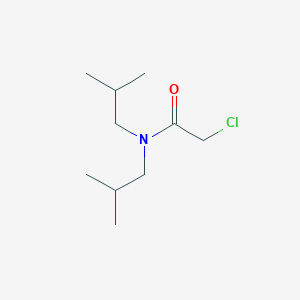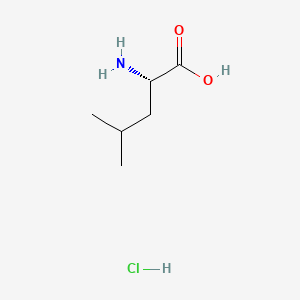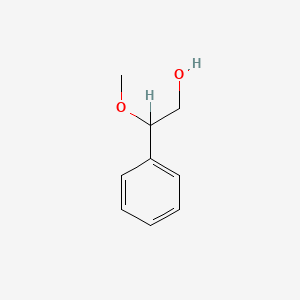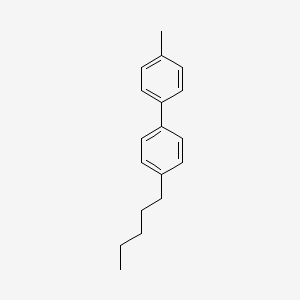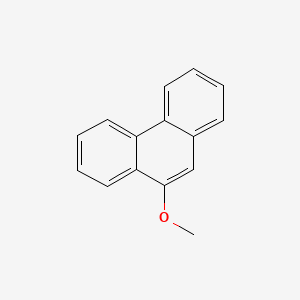
9-Methoxyphenanthrene
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 9-methoxyphenanthrene involves several steps. One common approach is the bromination of 9-bromophenanthrene (1) to obtain a mixture of phenanthrene bromide derivatives. These derivatives are then selectively converted to chromatographically separable methoxy products (3a-d) using a CuI-catalyzed methoxylation reaction . The resulting products are purified and analyzed by NMR spectroscopy .
Molecular Structure Analysis
The molecular structure of 9-methoxyphenanthrene consists of a phenanthrene core with a methoxy group attached at the ninth position. The position of the substituents is determined using two-dimensional NMR techniques , including APT, DEPT 90, HETCOR, HMBC, COESY, and NOESY . These spectral data provide critical information about the connectivity and arrangement of atoms in the compound .
Applications De Recherche Scientifique
1. Chemical Reactions and Rearrangements
9-Methoxyphenanthrene is involved in various chemical reactions and rearrangements. Szele, Tencer, and Zollinger (1983) studied the methanolysis of 2,2(2′,2″‐biphenylylene)ethene‐1‐diazonium hexachloroantimonate, leading to a rearrangement to 9‐methoxyphenanthrene. This rearrangement underlines the compound's role in complex chemical transformations (Szele, Tencer, & Zollinger, 1983).
2. Photodimerization and Fluorescence
9-Methoxyphenanthrene has been studied for its behavior under ultraviolet irradiation. Bouas-Laurent et al. (1976) discovered that upon UV irradiation, 9-cyano-lO-methoxyphenanthrene forms a syn head-to-tail photodimer. This finding is significant in understanding the photophysical properties of such compounds (Bouas-Laurent et al., 1976).
3. Presence in Natural Sources
Leong, Harrison, and Powell (1999) identified the presence of phenanthrene derivatives, including 4-methoxyphenanthrene-2,3,7-triol and 4-methoxyphenanthrene-2,3,6,7-tetrol, in the orchid Bulbophyllum vaginatum. This highlights the natural occurrence and potential biological significance of methoxyphenanthrenes (Leong, Harrison, & Powell, 1999).
4. Potential Bioactive Properties
Novel bioactive phenanthrene derivatives, including 9-methoxyphenanthrene variants, were isolated from Domohinea perrieri, as studied by Long et al. (1997). These compounds were evaluated for cytotoxic and DNA strand-scission activities, indicating their potential use in medicinal chemistry (Long et al., 1997).
5. Interaction with Biological Macromolecules
Zhang, Gao, Huang, and Wang (2020) conducted a study to understand the interaction between human serum albumin and 9-Hydroxyphenanthrene, a related compound. This research sheds light on how such compounds may interact with important proteins in the human body (Zhang, Gao, Huang, & Wang, 2020).
Propriétés
IUPAC Name |
9-methoxyphenanthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O/c1-16-15-10-11-6-2-3-7-12(11)13-8-4-5-9-14(13)15/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPGOLTXKNOSDMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90346202 | |
| Record name | 9-Methoxyphenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90346202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Methoxyphenanthrene | |
CAS RN |
5085-74-5 | |
| Record name | 9-Methoxyphenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90346202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



